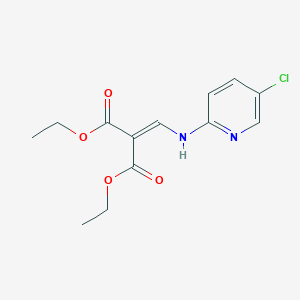![molecular formula C10H12N2O2 B180525 ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate CAS No. 147740-01-0](/img/structure/B180525.png)
ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
Overview
Description
“Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate” is a type of saturated aromatic heterocyclic compound . It is part of the pyrrolopyridine family, which has been of interest due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives, including “ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate”, has been achieved through various methods. One such method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives . Another method involves the reaction with alkyl halides in the presence of sodium hydroxide and a phase transfer catalyst .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
The pyrrolopyridine core of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate is a key structural motif in the synthesis of heterocyclic compounds. These structures are significant due to their presence in numerous pharmacologically active molecules. The compound serves as a precursor in the synthesis of diverse heterocyclic derivatives that can exhibit a wide range of biological activities .
Biomedical Research
In the realm of biomedical research, this compound is utilized for the development of new therapeutic agents. Its structural similarity to nucleotides makes it a valuable scaffold for the design of drugs targeting nucleotide-binding enzymes or receptors. This has implications in the development of treatments for diseases such as cancer and viral infections .
Material Science
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can be used in material science for the creation of novel organic materials. Its rigid structure and potential for functionalization make it suitable for constructing organic semiconductors, which are essential for organic light-emitting diodes (OLEDs) and other electronic devices .
Chemical Biology
In chemical biology, this compound is a tool for probing biological systems. Modified versions of the molecule can be designed to interact with specific biological targets, allowing researchers to study biological pathways and processes at a molecular level. This can lead to a better understanding of cellular functions and disease mechanisms .
Agricultural Chemistry
The pyrrolopyridine ring system is also found in compounds with agricultural applications. Derivatives of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can act as herbicides or pesticides. By modifying the side chains, researchers can develop new compounds that are more effective and environmentally friendly .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods or spectroscopic analysis. Its well-defined structure and properties allow for accurate calibration and quantification of complex mixtures, aiding in the identification of unknown substances .
Mechanism of Action
Target of Action
The primary targets of ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate interacts with FGFRs, inhibiting their activity . This inhibition occurs when the compound forms a hydrogen bond with a specific residue in the FGFR, leading to a decrease in the receptor’s activity .
Biochemical Pathways
The inhibition of FGFRs by ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate affects several downstream signaling pathways. These include the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have beneficial adme (absorption, distribution, metabolism, and excretion) properties, potentially leading to good bioavailability .
Result of Action
The inhibition of FGFRs by ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate can lead to a decrease in cell proliferation and an increase in apoptosis . This makes the compound a potential candidate for cancer therapy, as abnormal activation of FGFRs is associated with the progression and development of several cancers .
properties
IUPAC Name |
ethyl 5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)12-6-8-4-3-5-11-9(8)7-12/h3-5H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBKEVNPKSZQFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CC2=C(C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596813 | |
| Record name | Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate | |
CAS RN |
147740-01-0 | |
| Record name | Ethyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,4-Dihydro-1-methyl-4-oxopyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B180454.png)




![3-[(2,6-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B180465.png)


![4-Chloro-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B180473.png)